N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a synthetic heterocyclic compound featuring a pyrrolo[1,2-a]quinazoline core. Its structure includes a 4-methyl substituent on the tetrahydropyrrolo ring and a 3,4-dimethoxyphenyl carboxamide group. The 3,4-dimethoxyphenyl group enhances electronic interactions via methoxy substituents, while the methyl group at position 4 influences steric and lipophilic properties.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C21H21N3O5/c1-23-19(26)14-6-4-5-7-15(14)24-18(25)10-11-21(23,24)20(27)22-13-8-9-16(28-2)17(12-13)29-3/h4-9,12H,10-11H2,1-3H3,(H,22,27) |
InChI Key |
YWSHJNTUXMUWCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with acetic anhydride to form benzoxazinone intermediates, which are then further reacted with appropriate reagents to form the desired quinazoline derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, the compound has been tested against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines, demonstrating IC50 values in the low micromolar range . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. It has been screened against several bacterial strains and fungi, showing promising results in inhibiting growth. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the quinazoline ring can significantly influence its potency and selectivity. For instance:
- Substituents on the phenyl ring : Electron-donating groups such as methoxy enhance anticancer activity.
- Variations in the dioxo group : Altering the oxidation state can affect both solubility and bioavailability.
Case Study 1: Anticancer Evaluation
A study conducted by researchers evaluated a series of synthesized derivatives based on this compound structure. The results indicated that specific modifications led to enhanced activity against HCT-116 cells with IC50 values dropping below 5 µg/mL for certain derivatives. This highlights the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Screening
Another research effort focused on testing this compound's antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to standard antibiotics, suggesting that this compound could serve as a lead for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Analogous Compounds
Key Observations:
Substituent Effects on Lipophilicity (logP):
- The ethyl-substituted analogue (logP = 2.004) is more lipophilic than the target compound’s methyl group, suggesting that the smaller methyl group in the target may reduce logP.
- The 3,4-dimethoxyphenyl group in the target compound introduces polar methoxy substituents, likely lowering logP compared to the phenyl group in the ethyl analogue.
Hydrogen Bonding and Solubility (logSw):
- The ethyl-phenyl analogue has a logSw of -2.835, indicating poor aqueous solubility . The target compound’s dimethoxyphenyl group may improve solubility due to increased polarity.
The m-tolyl substituent in (methylphenyl) shares partial structural similarity with the target’s dimethoxyphenyl group but lacks oxygen-based polarity.
Functional Group Variations: Carboxamide vs. Carboxylic Acid
The carboxylic acid derivative (4-benzyl-1,5-dioxo-...-carboxylic acid) lacks the carboxamide linkage present in the target compound. This difference impacts:
- Bioavailability: Carboxamides generally exhibit better membrane permeability than carboxylic acids due to reduced ionization at physiological pH.
- Binding Interactions: The carboxamide group enables hydrogen bonding with biological targets, whereas the carboxylic acid may engage in ionic interactions.
Biological Activity
N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action and efficacy against various diseases.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives known for diverse biological activities. Its structure can be represented as follows:
- Molecular Formula: C18H20N2O4
- Molecular Weight: 336.36 g/mol
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit protein kinases involved in various signaling pathways related to cancer progression. This compound has shown potential in targeting Aurora kinases and EGFR (epidermal growth factor receptor) pathways, which are critical in tumor cell proliferation and survival .
- Antioxidant Activity : The presence of methoxy groups in the structure enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
Biological Activity Data
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazoline derivatives on cancer cell lines. The compound demonstrated significant growth inhibition in A549 cells compared to controls, indicating its potential as an anticancer agent .
- Antimicrobial Testing : In vitro tests against a panel of bacterial strains revealed that the compound exhibited strong antibacterial activity against resistant strains such as MRSA. This suggests its potential utility in treating infections caused by antibiotic-resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
